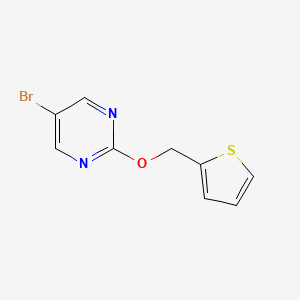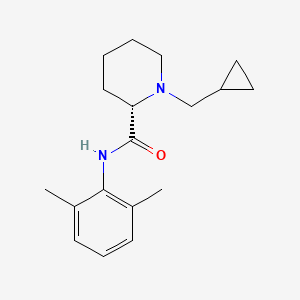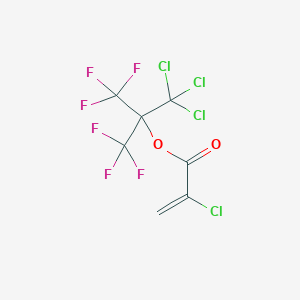![molecular formula C20H30N10O25P6 B12064214 [[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)
[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule. It is characterized by multiple phosphoryl groups and a purine base, making it a significant compound in biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the sugar moiety. The purine base, 6-aminopurine, is first synthesized through a series of reactions involving nitration, reduction, and cyclization. The sugar moiety, a dihydroxyoxolane, is prepared through selective protection and deprotection of hydroxyl groups.
The coupling of the purine base with the sugar moiety is achieved through glycosylation reactions, typically using a Lewis acid catalyst. The resulting nucleoside is then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the phosphoryl groups, converting them to phosphines or phosphites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphines or phosphites.
Substitution: Introduction of alkyl or acyl groups at the purine base.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of nucleotides and nucleic acids. It serves as a precursor for the preparation of various analogs used in biochemical studies.
Biology
In biological research, the compound is utilized in the study of DNA and RNA synthesis. It is also employed in the investigation of enzyme-substrate interactions and the mechanisms of nucleotide metabolism.
Medicine
The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its analogs are studied for their ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry
In the industrial sector, the compound is used in the production of diagnostic reagents and molecular probes. It is also employed in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit the activity of these enzymes, leading to the disruption of DNA and RNA synthesis. The phosphoryl groups play a crucial role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Adenosine triphosphate (ATP)
- Deoxyadenosine triphosphate (dATP)
- Guanosine triphosphate (GTP)
Uniqueness
The compound is unique due to its multiple phosphoryl groups and the presence of a purine base. This structure allows it to participate in a wide range of biochemical reactions and makes it a versatile tool in scientific research. Compared to similar compounds, it offers distinct advantages in terms of binding affinity and specificity.
特性
分子式 |
C20H30N10O25P6 |
|---|---|
分子量 |
996.3 g/mol |
IUPAC名 |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H30N10O25P6/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(49-19)1-47-56(35,36)51-58(39,40)53-60(43,44)55-61(45,46)54-59(41,42)52-57(37,38)48-2-8-12(32)14(34)20(50-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,21,23,25)(H2,22,24,26) |
InChIキー |
PZCFFCOJNXGTIM-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




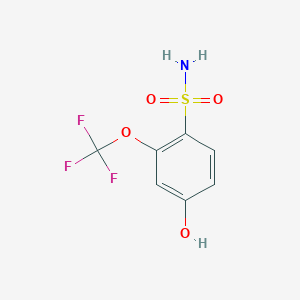
![tert-butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate](/img/structure/B12064145.png)
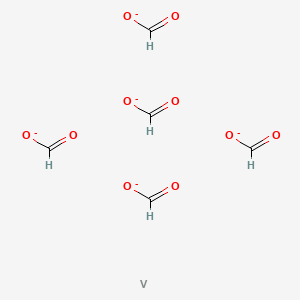

![N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)
![5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline](/img/structure/B12064155.png)
